3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA

Description

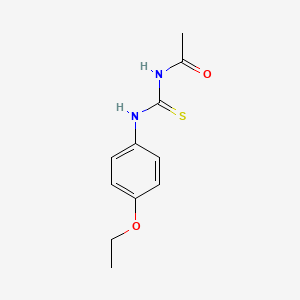

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)carbamothioyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-3-15-10-6-4-9(5-7-10)13-11(16)12-8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUODKVSCZLUMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Acyl Thiourea (B124793) Derivatives

The most prevalent and reliable method for synthesizing acyl thioureas involves a two-step, one-pot procedure. beilstein-journals.org This pathway begins with the formation of a highly reactive acyl isothiocyanate intermediate, which is then promptly reacted with an appropriate amine.

A cornerstone of acyl thiourea synthesis is the condensation reaction between an acid chloride and a thiocyanate (B1210189) salt. beilstein-journals.orgneliti.com This reaction is fundamental to generating the key acyl isothiocyanate intermediate required for the subsequent steps.

The synthesis commences with the reaction of an acyl chloride, such as acetyl chloride, with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). neliti.comarkat-usa.org This reaction is generally performed in an anhydrous solvent, such as acetone (B3395972) or acetonitrile (B52724), to prevent the hydrolysis of the acid chloride and the intermediate isothiocyanate. rsc.orgnih.gov The reaction proceeds via a nucleophilic substitution, where the thiocyanate ion displaces the chloride from the acyl chloride, leading to the in-situ formation of the corresponding acyl isothiocyanate. beilstein-journals.org For the synthesis of the target compound, acetyl chloride would be reacted with KSCN or NH₄SCN to generate acetyl isothiocyanate.

Once the acetyl isothiocyanate is formed in the reaction mixture, it is not isolated but is immediately treated with an aromatic amine. beilstein-journals.orgnih.gov In the case of 3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA, the chosen amine is 4-ethoxyaniline. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov This nucleophilic addition results in the formation of the desired N,N'-disubstituted acyl thiourea. The reaction is typically carried out by adding the amine solution dropwise to the mixture containing the in-situ generated acyl isothiocyanate. nih.gov

The success and efficiency of acyl thiourea synthesis are significantly influenced by the reaction conditions.

Solvents: Anhydrous solvents are crucial to prevent unwanted side reactions, primarily the hydrolysis of the starting acid chloride and the acyl isothiocyanate intermediate. rsc.orgnih.gov Acetone is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing. nih.govnih.gov Other solvents like acetonitrile have also been employed. rsc.org

Temperature: The reaction is often initiated at room temperature or below (in an ice bath) during the addition of the amine to control the initial exothermic reaction. nih.gov Subsequently, the reaction mixture is typically heated to reflux to ensure the completion of the reaction. nih.govnih.gov The reflux temperature depends on the boiling point of the chosen solvent. For instance, in acetone, the reflux temperature is around 56°C.

Reflux Time: The duration of the reflux period can vary depending on the specific reactants and their reactivity. Reaction progress is often monitored using thin-layer chromatography (TLC). nih.gov Reflux times can range from a few hours to over 24 hours to drive the reaction to completion. nih.govnih.gov

A summary of how reaction conditions can influence the yield of a representative acyl thiourea synthesis is presented in the table below.

| Parameter | Condition | Effect on Yield |

| Solvent | Anhydrous Acetone | Favors product formation by preventing hydrolysis |

| Acetonitrile | Alternative solvent, can influence reaction rate | |

| Temperature | Initial cooling (0°C) | Controls exothermicity of amine addition |

| Reflux | Drives the reaction to completion | |

| Reflux Time | 1-3 hours | Often sufficient for reactive substrates nih.govnih.gov |

| >3 hours | May be required for less reactive substrates |

In cases where the reactants have poor solubility in the organic solvent, the reaction rate can be slow, leading to lower yields. The use of a phase-transfer catalyst (PTC) can significantly enhance the reaction efficiency. sci-hub.st These catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycol (PEG-400), facilitate the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the acid chloride is present. nih.govresearchgate.net This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction and improving the yield of the acyl isothiocyanate intermediate. nih.govsci-hub.st For instance, the use of TBAB as a phase-transfer catalyst has been reported to significantly improve the yield of acyl thiourea derivatives. nih.gov Some studies have also explored solvent-free conditions using a PTC, which offers environmental benefits. sci-hub.st

The table below illustrates the impact of a phase-transfer catalyst on reaction yield in a typical acyl thiourea synthesis.

| Catalyst | Conditions | Yield (%) |

| None | Conventional heating | 41 nih.gov |

| TBAB | Phase-transfer catalysis | 76 nih.gov |

| PEG-400 | Solvent-free | High yields reported sci-hub.stresearchgate.net |

Modified Schotten-Baumann Reaction Approaches for Thiourea Synthesis

The Schotten-Baumann reaction, traditionally used for the synthesis of amides from amines and acid chlorides in a two-phase system, can be adapted for the synthesis of thiourea derivatives. nih.govwikipedia.org In a modified approach, an N-substituted thiourea (like allylthiourea) can be acylated using an acid chloride (e.g., a benzoyl chloride derivative) in the presence of a base like triethylamine (B128534) and a solvent such as tetrahydrofuran (B95107) (THF). nih.govunair.ac.id This method involves the nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the acid chloride. While this method is effective, the more common route for compounds like this compound involves the isothiocyanate intermediate. The Schotten-Baumann conditions typically involve an aqueous base to neutralize the acid generated, but in modified versions for thiourea synthesis, an organic base in an organic solvent is often used. nih.govwikipedia.org

One-Step Synthetic Procedures for Thiourea Formation

The most prevalent and efficient method for synthesizing 1,3-disubstituted thioureas, including this compound, is a one-pot reaction involving an acyl isothiocyanate intermediate. neliti.comunlp.edu.ar This procedure is valued for its operational simplicity and cost-effectiveness. unlp.edu.ar

The synthesis commences with the reaction of an acyl chloride, such as acetyl chloride, with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone or acetonitrile. neliti.comunlp.edu.ar This generates the highly reactive acetyl isothiocyanate in situ. This intermediate is not isolated but is immediately treated with a primary amine—in this case, 4-ethoxyaniline. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-(arylcarbamothioyl) acetamide, which is the final thiourea product. neliti.comresearchgate.net The reaction mixture is often refluxed for several hours to ensure completion, and the product can then be isolated by precipitation in chilled water and purified by recrystallization. rsc.org This method's robustness allows for the creation of extensive libraries of substituted acetyl thioureas for screening purposes. neliti.comresearchgate.net

Table 1: General Scheme for One-Step Thiourea Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

|---|

Synthetic Modifications and Derivatization Strategies

The this compound scaffold serves as a versatile template for synthetic modifications. These strategies are crucial for developing new molecules with tailored properties, often for structure-activity relationship (SAR) studies in medicinal chemistry.

A common derivatization strategy involves the systematic modification of both the acyl group and the aryl moiety of the thiourea backbone. This approach allows researchers to fine-tune the electronic and steric properties of the molecule to investigate and optimize its biological activity. nih.gov

Variation of the Acyl Group: The acetyl group can be replaced by other acyl or aroyl groups. For example, using benzoyl chloride instead of acetyl chloride in the initial synthetic step yields N-benzoyl-N'-aryl thioureas. This modification alters the lipophilicity and conformational flexibility of the molecule. Researchers have explored a range of acyl residues to establish which groups confer optimal activity.

Variation of the Aryl Moiety: The 4-ethoxyphenyl group can be extensively modified. A wide array of substituted anilines can be used in the synthesis, introducing different functional groups onto the phenyl ring. researchgate.net These substituents can be electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, nitro, trifluoromethyl), which significantly impacts the electronic environment of the entire molecule. analis.com.my Such systematic variations are fundamental to building SAR models, which correlate specific structural features with biological efficacy. nih.govanalis.com.my

Table 2: Examples of Systematic Substituent Variation in Acylthioureas

| Acyl Group | Aryl Moiety Substituent | Resulting Compound Class |

|---|---|---|

| Acetyl | Nitro (e.g., 4-nitroaniline) | 1-Acetyl-3-(nitrophenyl)thioureas researchgate.net |

| Benzoyl | Chloro (e.g., 2,4-dichloroaniline) | 1-Benzoyl-3-(dichlorophenyl)thioureas unlp.edu.ar |

| Acetyl | Bromo (e.g., 4-bromoaniline) | 1-Acetyl-3-(bromophenyl)thioureas researchgate.net |

To expand chemical diversity and explore new pharmacophores, the aryl amine portion of the thiourea scaffold is often replaced with a heterocyclic amine. unlp.edu.arnih.gov Heterocycles are prevalent in biologically active molecules, and their incorporation can introduce new hydrogen bonding sites, alter solubility, and provide novel steric arrangements. tandfonline.com

The synthesis follows the same general pathway: an acyl isothiocyanate is reacted with a heterocyclic amine. nih.gov A variety of heterocyclic amines have been successfully incorporated, leading to novel classes of N-acyl thioureas. For instance, reactions with aminobenzothiazoles or aminopyridines yield thioureas bearing these respective heterocyclic rings. nih.gov Other synthetic routes can generate precursors that cyclize to form thiourea derivatives linked to pyrazole (B372694) or thiazole (B1198619) systems. tandfonline.com This strategy has proven effective in generating compounds for screening as antimicrobial or enzyme-inhibiting agents. nih.govresearchgate.net

Table 3: Examples of Heterocyclic Amines Used in Thiourea Synthesis

| Heterocyclic Amine | Resulting Heterocyclic Moiety | Reference |

|---|---|---|

| 2-Aminobenzothiazole | Benzothiazol-2-yl | nih.gov |

| 2-Amino-6-methylpyridine | 6-Methylpyridin-2-yl | nih.gov |

| Phenylhydrazine (forms pyrazole) | Pyrazol-5-yl | tandfonline.com |

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). nih.gov By creating a series of structurally related compounds and assessing their biological activity, researchers can identify the key molecular features responsible for a desired effect. mdpi.com Thiourea derivatives are frequently subjected to SAR studies due to their synthetic accessibility and wide range of biological activities. nih.govmdpi.com

For example, in the development of anti-leishmanial agents, two generations of N,N'-disubstituted thioureas were synthesized and evaluated. mdpi.com The first generation involved reacting various isothiocyanates with different amines to study the effect of the carbon spacer length and lipophilicity. mdpi.com The second generation introduced a piperazine (B1678402) ring to enhance potency and selectivity. mdpi.com The biological data, such as IC₅₀ values, obtained from these analogues allow for the construction of a detailed SAR profile, guiding the design of more potent and selective compounds. nih.govmdpi.com

Table 4: Illustrative SAR Data for Thiourea Analogues against L. amazonensis

| Compound ID | Isothiocyanate Precursor | Amine Precursor | IC₅₀ (µM) |

|---|---|---|---|

| 3e | Phenyl isothiocyanate | 3-Phenylpropylamine | 4.9 ± 1.2 |

| 3f | Phenyl isothiocyanate | 4-Phenylbutylamine | >100 |

| 5i | Benzyl isothiocyanate | N-(4-fluorophenyl)piperazine | 1.8 ± 0.5 |

| 5j | Benzyl isothiocyanate | N-(4-chlorophenyl)piperazine | 2.5 ± 0.4 |

Data adapted from a study on thiourea derivatives against Leishmania amazonensis to illustrate SAR principles. mdpi.com

Iii. Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. semanticscholar.orgresearchgate.net

Determination of Three-Dimensional Molecular Geometry

For N-acylthiourea derivatives, SCXRD studies consistently reveal specific conformational features. researchgate.net It is well-established that the thiourea (B124793) moiety can adopt different conformations. In many related structures, the acetyl group and the thiocarbonyl group (C=S) are found to be in an anti conformation relative to each other. researchgate.net The phenyl ring is typically not coplanar with the thiourea backbone, with a significant dihedral angle between the two planes. researchgate.net A key feature often observed is the formation of a pseudo-six-membered ring due to intramolecular hydrogen bonding. acs.orgresearchgate.net

Analysis of Crystal Packing and Supramolecular Assembly

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. acs.org These interactions dictate the supramolecular assembly of the compound. In related thiourea structures, molecules often form one-dimensional chains or more complex three-dimensional networks through various non-covalent interactions. conicet.gov.ar Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. acs.org

Characterization of Intermolecular Hydrogen Bonding Interactions

Hydrogen bonds are among the most critical interactions that direct the supramolecular architecture of N-acylthioureas. acs.org These can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

N-H⋯O Hydrogen Bonds

N-H⋯O hydrogen bonds are a prominent and structurally significant feature in this class of compounds. acs.org

Intermolecular: Intermolecular N-H⋯O hydrogen bonds can also occur, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. Such interactions contribute to the formation of dimers or chains, further stabilizing the crystal lattice. iucr.org

In addition to N-H⋯O bonds, N-H⋯S hydrogen bonds are also commonly observed, where the thiocarbonyl sulfur atom acts as a hydrogen bond acceptor, often leading to the formation of centrosymmetric dimers with an R22(8) graph set motif. researchgate.netacs.org

Conformational Analysis of Molecular Moieties

The relative orientation of the 4-ethoxyphenyl ring and the acetylthiourea side chain is a critical conformational parameter. This is quantified by the dihedral angle between the plane of the aromatic ring and the plane of the side chain. In related structures, this dihedral angle can vary significantly. For instance, in 3-acetyl-1-phenylthiourea, there are two independent molecules in the asymmetric unit, with dihedral angles of 50.71(6)° and 62.79(6)°. nih.gov In 3-acetyl-1-(2-methylphenyl)thiourea, the dihedral angle is 78.75(5)°, while in 3-acetyl-1-(3-chlorophenyl)thiourea, it is 62.68(5)°. nih.govresearchgate.net These variations highlight the conformational flexibility of these molecules and the influence of substituents on the phenyl ring.

The following table presents dihedral angles from related compounds:

| Compound | Dihedral Angle (°) |

| 3-acetyl-1-phenylthiourea (Molecule 1) | 50.71 (6) |

| 3-acetyl-1-phenylthiourea (Molecule 2) | 62.79 (6) |

| 3-acetyl-1-(2-methylphenyl)thiourea | 78.75 (5) |

| 3-acetyl-1-(3-chlorophenyl)thiourea | 62.68 (5) |

| 3-acetyl-1-(2,3-dimethylphenyl)thiourea | 81.33 (10) |

| 1-(2-Bromophenyl)-3-(4-chlorobutanoyl)thiourea (Molecule 1) | 69.26 (7) |

| 1-(2-Bromophenyl)-3-(4-chlorobutanoyl)thiourea (Molecule 2) | 82.41 (7) |

Table: Dihedral Angles Between Aryl Rings and Side Chains in Related Thiourea Derivatives.

The acetylthiourea fragment in these molecules tends to be nearly planar, a feature stabilized by the intramolecular S(6) hydrogen bond. nih.gov For example, in the two independent molecules of 3-acetyl-1-phenylthiourea, the root-mean-square (r.m.s.) deviations for the acetylthiourea moieties are 0.0341 Å and 0.0453 Å, respectively, indicating a high degree of planarity. nih.gov The phenyl ring itself is also planar, as expected. This local planarity of the acylthiourea core is a common characteristic among this class of compounds. researchgate.netunlp.edu.ar

Orientation of N-H, C=S, and C=O Bonds

The spatial orientation of the N-H, C=S (thiocarbonyl), and C=O (carbonyl) bonds in acylthiourea derivatives like 3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA is a critical aspect of their molecular conformation. In many 1-(acyl/aroyl)-3-(substituted) thioureas, the molecular structure is nearly planar in the central -C(O)NHC(S)N- moiety. researchgate.net A common conformation for these types of compounds is the 'S-shape', where the C=O and C=S double bonds are oriented in opposite directions. researchgate.netacs.org This arrangement is often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and a hydrogen atom from the adjacent N-H group, forming a pseudo-six-membered ring. acs.org

In related structures, such as 3-acetyl-1-(2,3-dimethylphenyl)thiourea, the conformation of the two N-H bonds is observed to be anti to each other. researchgate.net Similarly, the C=S and C=O bonds also adopt an anti conformation. researchgate.net This anti-positioning of the carbonyl and thiocarbonyl groups is a recurring motif in the crystal structures of various acyl thiourea derivatives. conicet.gov.ar This structural preference is influenced by factors like intramolecular hydrogen bonding and the steric and electronic effects of the substituents on the phenyl ring and the acetyl group. acs.orgconicet.gov.ar

| Bond | Typical Orientation | Stabilizing Factors |

|---|---|---|

| C=O and C=S | Anti (opposite directions) | Minimization of steric hindrance, intramolecular hydrogen bonding |

| N-H bonds | Anti to each other | Electronic and steric effects |

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two such powerful methods used to study phase transitions and thermal stability, respectively.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for identifying phase transitions such as melting and crystallization. For thiourea derivatives, DSC can reveal their potential as phase change materials for thermal energy storage. researchgate.netresearchgate.net The analysis of related compounds shows that melting points for similar thiourea derivatives typically fall within the range of 160–180°C. vulcanchem.com The DSC thermograms provide data on melting temperatures and latent heats of fusion, which are critical parameters for understanding the thermal behavior of the material. researchgate.netresearchgate.net

| Thermal Property | Typical Range for Related Thiourea Derivatives (°C) |

|---|---|

| Melting Point | 160 - 180 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of a compound. etamu.edu TGA curves for thiourea derivatives show the temperatures at which significant weight loss occurs, indicating decomposition. researchgate.netresearchgate.net For related acylthiourea compounds, the onset of decomposition is often observed at temperatures near 250°C. vulcanchem.com The TGA data is crucial for establishing the upper temperature limit for the use of these compounds in various applications. researchgate.net

| Thermal Event | Typical Onset Temperature for Related Thiourea Derivatives (°C) |

|---|---|

| Decomposition | ~250 |

Iv. Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice to employ DFT to gain insights into the geometric and electronic properties of novel compounds. For thiourea (B124793) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and potential applications.

Geometry Optimization of Molecular Structures (Ground and Excited States)

Geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule. For thiourea derivatives, this process is typically carried out for both the electronic ground state and for various excited states to understand the structural changes upon electronic excitation.

In a typical study, the geometry of a thiourea derivative would be optimized using a functional like B3LYP in combination with a basis set such as 6-311++G(d,p). The optimization process involves calculating the forces on each atom and iteratively moving the atoms until these forces are close to zero, indicating that an energy minimum has been reached. The resulting optimized structure provides key information about the molecule's three-dimensional shape, including the planarity of different moieties and the spatial orientation of the substituent groups. For instance, in similar acylthiourea derivatives, it has been observed that intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen atom plays a significant role in stabilizing the molecular conformation.

Optimization of excited state geometries is also crucial as it provides insights into the molecule's behavior upon absorption of light, which is relevant for applications in photochemistry and materials science. The changes in bond lengths and angles between the ground and excited states can explain the nature of the electronic transitions.

Comparison of Theoretical and Experimental Structural Parameters (Bond Lengths, Bond Angles)

A critical step in validating the accuracy of computational models is the comparison of calculated structural parameters with experimental data, typically obtained from single-crystal X-ray diffraction. This comparison helps to confirm that the chosen computational method and basis set are appropriate for the system under study.

For thiourea derivatives, researchers often find a good correlation between the DFT-calculated and experimentally determined bond lengths and bond angles. Any significant discrepancies might indicate specific electronic effects or intermolecular interactions in the crystalline state that are not fully captured by the gas-phase calculations.

Below is a hypothetical data table illustrating how such a comparison would be presented for 3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA. The values are based on typical bond lengths and angles found in similar thiourea derivatives.

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| C=S | 1.683 | 1.675 |

| C=O | 1.235 | 1.228 |

| N-C(S) | 1.385 | 1.378 |

| N-C(O) | 1.402 | 1.395 |

| C-N(phenyl) | 1.421 | 1.415 |

| **Bond Angles (°) ** | ||

| N-C-S | 124.5 | 124.2 |

| N-C-O | 121.8 | 121.5 |

| C-N-C | 126.7 | 126.4 |

Note: The data in this table is illustrative and based on values reported for analogous thiourea compounds.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide a wealth of information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive.

For thiourea derivatives, the HOMO is often localized on the thiourea moiety, particularly the sulfur atom and the adjacent nitrogen atoms, while the LUMO can be distributed over the carbonyl group and the aromatic ring. The HOMO-LUMO gap for similar compounds is typically in the range of 4-5 eV.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are associated with sites prone to electrophilic attack, while blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. Green regions represent neutral electrostatic potential.

In a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the sulfur atom of the thiourea group, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

Global chemical reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of the reactivity and stability of a molecule. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, chemical softness, electrophilicity index, nucleophilicity index, and chemical potential.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / (2η).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from a system.

The following table provides hypothetical values for these descriptors for this compound, based on data from similar compounds.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.85 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.85 |

| Electronegativity | χ | (I + A) / 2 | 4.05 |

| Chemical Hardness | η | (I - A) / 2 | 2.20 |

| Chemical Softness | S | 1 / η | 0.45 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.72 |

| Chemical Potential | μ | -(I + A) / 2 | -4.05 |

Note: The data in this table is illustrative and based on values reported for analogous thiourea compounds.

Dipole Moment Calculations

The dipole moment of a molecule is a critical determinant of its polarity, which in turn influences its solubility, permeability, and interactions with biological macromolecules. Theoretical calculations, such as those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are utilized to predict the dipole moment of this compound. scirp.org The choice of the functional and basis set can impact the accuracy of these predictions. scirp.org For instance, studies on similar bioactive compounds have shown that values can differ between methods like B3LYP and HF, and can also be sensitive to the basis set used, such as STO-3G, 3-21G, or 6-31G(d). scirp.org Generally, larger basis sets like 6-31G(d) are expected to provide more accurate results. scirp.org The stability of a compound is often correlated with a lower dipole moment. scirp.org A comprehensive analysis of various thiourea derivatives using different DFT functionals (M05-2X, M06-2X, and ωB97XD) and basis sets (cc-pVTZ and AUG-cc-pVTZ) can provide a robust understanding of the electronic distribution within the molecule. mdpi.com

Prediction of Spectroscopic Data (e.g., Theoretical IR, NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data for this compound.

Theoretical IR Spectroscopy: DFT calculations can be employed to predict the vibrational frequencies of the molecule. sciforum.net These theoretical spectra serve as a valuable tool for the assignment of experimental IR bands. For thiourea derivatives, key vibrational modes include the N-H stretching, C=O stretching, and C=S stretching frequencies. semanticscholar.org The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model.

Theoretical NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. tau.ac.il Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. tau.ac.il For thiourea derivatives, the chemical shifts of the N-H protons are particularly informative, often appearing as distinct signals in the ¹H NMR spectrum. nih.gov The chemical environment of each proton and carbon atom in this compound, including the acetyl, ethoxyphenyl, and thiourea moieties, can be probed through these theoretical calculations.

Below is a hypothetical table illustrating the kind of data that would be generated from such theoretical NMR predictions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | 2.3 - 2.5 | 25 - 30 |

| Ethoxy CH₂ | 4.0 - 4.2 | 63 - 65 |

| Ethoxy CH₃ | 1.3 - 1.5 | 14 - 16 |

| Aromatic CH | 6.8 - 7.5 | 114 - 135 |

| NH (Thiourea) | 8.5 - 12.0 | - |

| C=O (Acetyl) | - | 168 - 172 |

| C=S (Thiourea) | - | 180 - 185 |

| Note: These are representative chemical shift ranges for similar structural motifs and the actual values for this compound would require specific calculations. |

Selection of Optimal Functionals and Basis Sets for Specific Computational Tasks

The accuracy of computational predictions is highly dependent on the chosen theoretical method, specifically the functional and basis set. mdpi.comsemanticscholar.org

Functionals: For geometry optimization and electronic property calculations of thiourea derivatives, the B3LYP hybrid functional is a commonly used and well-validated choice. semanticscholar.orgresearchgate.net Other functionals, such as M05-2X, M06-2X, and ωB97XD, may also be suitable, and their performance can be benchmarked against experimental data or higher-level calculations. mdpi.com

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For many applications involving thiourea derivatives, the 6-31G(d,p) or 6-311G(d,p) basis sets provide a good balance between accuracy and computational cost. semanticscholar.orgresearchgate.net For properties that are more sensitive to electron correlation or require a more accurate description of diffuse electron density, such as dipole moments or non-linear optical properties, augmented basis sets like aug-cc-pVTZ are recommended. mdpi.comgaussian.com The selection should be tailored to the specific property being investigated; for instance, basis sets like EPR-II and EPR-III are specifically optimized for calculating hyperfine coupling constants. gaussian.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This method is crucial for understanding the potential biological activity of this compound by simulating its interaction with various protein targets.

Prediction of Ligand-Receptor Binding Modes and Sites

Molecular docking simulations can identify the most probable binding site of this compound on a target protein and predict its binding conformation. This process involves exploring the entire surface of the protein to find energetically favorable binding pockets. polito.it The docking algorithm samples a large number of possible orientations and conformations of the ligand within the receptor's active site. jscimedcentral.com For thiourea derivatives, studies have shown their ability to bind to various enzymes, such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase. nih.gov The predicted binding mode reveals how the ligand fits into the active site and which of its functional groups are positioned to interact with specific amino acid residues.

Estimation of Binding Affinities and Interaction Energies (e.g., ΔG)

A key output of molecular docking is the estimation of the binding affinity, often expressed as the free energy of binding (ΔG). mdpi.com This value provides a quantitative measure of the strength of the interaction between the ligand and the receptor. A more negative ΔG indicates a stronger and more stable interaction. Scoring functions within the docking software calculate this value based on the predicted interactions. For example, docking studies of thiourea derivatives against various targets have reported binding energies in the range of -5 to -10 kcal/mol. mdpi.commdpi.com These estimated affinities are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

Detailed Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking) within Active Sites

A detailed analysis of the docked pose of this compound reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity. jscimedcentral.com

Hydrogen Bonding: The thiourea moiety, with its N-H groups, and the acetyl C=O group are potent hydrogen bond donors and acceptors, respectively. nih.gov Docking studies frequently show these groups forming hydrogen bonds with key amino acid residues in the active site, such as glutamic acid and aspartic acid. biointerfaceresearch.com

Hydrophobic Interactions: The ethoxyphenyl group of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine (B10760859) within the binding pocket. biointerfaceresearch.com These interactions are crucial for anchoring the ligand in the active site.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov

The table below summarizes the types of interactions observed in docking studies of similar thiourea derivatives with various protein targets.

| Interaction Type | Ligand Functional Group Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Thiourea N-H, Acetyl C=O | Asp, Glu, Asn, Arg |

| Hydrophobic Interactions | Ethoxyphenyl group | Leu, Val, Ala, Met |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp |

| Halogen Bonding | (If applicable) | His |

| π-Cation Interactions | Phenyl ring | Lys |

This detailed understanding of molecular interactions provides a rational basis for structure-activity relationship (SAR) studies and the design of more potent and selective analogs of this compound.

Induced-Fit Docking Approaches for Conformational Flexibility

No specific studies utilizing induced-fit docking to investigate the conformational flexibility of this compound have been identified in the surveyed literature. This technique is crucial for understanding how the ligand adapts its conformation upon binding to a flexible protein active site. While research on other thiourea derivatives has employed induced-fit docking to explore binding efficiencies and steric interactions, similar analyses for the target compound are not available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for examining the behavior of molecules over time. However, no specific MD simulation studies were found for this compound.

There is no available research that has investigated the stability of a this compound-enzyme complex within a solvent system using molecular dynamics. Such studies are vital for assessing the durability of the ligand-protein interaction in a biologically relevant environment.

The dynamic behavior and potential conformational changes of this compound upon interaction with a biological target have not been documented through MD simulations in the available literature.

Without MD simulation data, the key amino acid residues that would be involved in the stabilization of a complex with this compound cannot be elucidated. This information is fundamental for rational drug design and understanding the mechanism of action.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis for the specific crystal structure of this compound has not been reported. This analysis is instrumental in quantifying the various intermolecular interactions that contribute to the stability of the crystal lattice. While studies on other thiourea derivatives have successfully used this method to detail interactions such as hydrogen bonding and van der Waals forces, a similar quantitative breakdown for this compound is not present in the current body of scientific literature.

Identification of Dominant Contributions to Crystal Packing

The three-dimensional architecture of crystalline solids is governed by a complex interplay of intermolecular interactions. For N-acylthiourea derivatives, which are structurally analogous to this compound, single-crystal X-ray diffraction studies and Hirshfeld surface analysis have been instrumental in identifying the dominant forces that dictate their crystal packing. acs.orgacs.org While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of closely related compounds provides significant insights into the expected supramolecular assembly.

A predominant feature in the crystal packing of N-acylthiourea derivatives is the formation of robust intermolecular hydrogen bonds. scispace.com The most common and stabilizing of these is the N–H···S hydrogen bond, which frequently leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. researchgate.netresearchgate.net Additionally, N–H···O hydrogen bonds involving the carbonyl oxygen are crucial in stabilizing the molecular conformation and extending the supramolecular network. acs.orgscispace.com These interactions often result in the formation of one-dimensional chains or more complex layered structures. conicet.gov.ar

The table below summarizes the typical contributions of various intermolecular contacts to the crystal packing of N-acyl-N'-(aryl)thiourea compounds, as determined by Hirshfeld surface analysis in related studies.

| Intermolecular Contact | Typical Contribution to Hirshfeld Surface | Role in Crystal Packing |

| H···H | High (Often the largest contribution) | Major contribution from van der Waals forces, stabilizing the overall packing. akademisains.gov.my |

| N–H···S | Significant | Formation of characteristic centrosymmetric dimers and chains. researchgate.netakademisains.gov.my |

| N–H···O & C–H···O | Significant | Stabilization of molecular conformation and extension of hydrogen-bonding networks. acs.orgscispace.com |

| C–H···π & π–π Stacking | Variable | Provides additional stability, particularly in compounds with aromatic rings. acs.orgakademisains.gov.my |

| C–H···S | Minor to Moderate | Contributes to the network of weaker hydrogen bonds. acs.org |

This table represents generalized findings for the class of N-acyl-N'-(aryl)thiourea derivatives based on available research.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netanalis.com.my For thiourea derivatives, QSAR models are developed to predict their potential as therapeutic agents, such as anticancer, antiviral, or anti-amoebic agents, and to guide the rational design of new, more potent analogues. researchgate.netanalis.com.my

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. researchgate.net To build a QSAR model, a set of known molecules (a training set) with experimentally determined biological activities (e.g., IC₅₀ values) is used. analis.com.my For each molecule, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., partial charges, dipole moment, energies of frontier molecular orbitals) which influence electrostatic interactions. researchgate.net

Hydrophobic properties: (e.g., logarithm of the partition coefficient, logP) which affect how a molecule moves through biological membranes. researchgate.net

Steric or topological properties: (e.g., molecular weight, volume, surface area, shape indices) which relate to the size and shape of the molecule and its ability to fit into a biological target. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. analis.com.my

A generalized QSAR model can be represented by the equation:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their coefficients determined from the regression analysis.

The predictive power and robustness of the developed QSAR model are rigorously evaluated through internal and external validation techniques. analis.com.my A statistically significant and validated QSAR model can provide valuable insights into the structure-activity relationship. For instance, studies on thiourea derivatives have highlighted that factors like hydrogen bonding capacity, electrostatic interactions, and steric bulk at specific positions are crucial for their biological function. researchgate.net This knowledge allows medicinal chemists to strategically modify the structure of lead compounds, such as this compound, to enhance their desired activity and selectivity. researchgate.net

The table below illustrates the key components and outcomes of a typical QSAR study on thiourea derivatives.

| QSAR Component | Description | Example Descriptors/Parameters |

| Biological Activity (Dependent Variable) | The experimentally measured biological effect of the compounds. | IC₅₀ (half maximal inhibitory concentration), EC₅₀ (half maximal effective concentration). analis.com.my |

| Molecular Descriptors (Independent Variables) | Calculated numerical values representing the physicochemical properties of the molecules. | LogP (lipophilicity), Molecular Weight, Dipole Moment, Steric parameters (e.g., Verloop), Electronic parameters (e.g., Hammett constants). researchgate.net |

| Statistical Method | The algorithm used to build the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Algorithm (GA). analis.com.my |

| Model Validation | Statistical tests to assess the robustness and predictive ability of the model. | Correlation coefficient (r²), Cross-validated correlation coefficient (q² or r²cv), Root Mean Square Error (RMSE). analis.com.my |

| Outcome/Application | The practical use of the validated QSAR model. | Prediction of activity for new compounds, identification of key structural features for activity, guiding lead optimization in drug design. researchgate.netanalis.com.my |

This table provides a generalized overview of the QSAR approach as applied to thiourea derivatives.

V. Molecular Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Thiourea (B124793) derivatives are a class of compounds known for a wide spectrum of biological activities, including the inhibition of various enzymes. Research into these derivatives often explores how different substitutions on the thiourea core structure influence their potency and selectivity as enzyme inhibitors.

Investigations into the inhibitory effects of 3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA specifically against esterase and protease enzymes have not yielded specific quantitative data in the reviewed scientific literature. While the broader class of thiourea derivatives has been evaluated for such properties, showing moderate to significant activity in some cases, specific inhibition percentages or IC50 values for this compound are not documented. mdpi.comjrespharm.com Studies on related compounds, such as those with different acyl or aryl substituents, suggest that the thiourea scaffold has the potential to interact with the active sites of these hydrolytic enzymes. jrespharm.com

The potential of this compound to inhibit cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is an area of interest due to the role of these enzymes in neurodegenerative diseases. However, specific experimental studies detailing the IC50 values or percentage inhibition for this particular compound are not available in the current body of scientific literature. General studies on various thiourea derivatives indicate that this class of compounds can exhibit inhibitory activity against both AChE and BChE. The specific structural features of the acetyl and 4-ethoxyphenyl groups would be critical in determining the precise inhibitory potential, but this has yet to be reported.

Urease is a critical enzyme for the survival of certain pathogenic bacteria, making it a target for antimicrobial drug development. While numerous thiourea derivatives have been synthesized and shown to be potent inhibitors of bacterial urease, specific inhibitory data (e.g., IC50 values) for this compound are not documented in published research. Studies on analogous compounds, such as other N-acyl-N'-aryl thioureas, have demonstrated significant urease inhibition, often through interaction with the nickel ions in the enzyme's active site. For instance, acetylphenol-based acyl thioureas have been identified as potent urease inhibitors. However, without direct experimental evidence, the specific activity and mechanism for this compound remain undetermined.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibacterial agents. The inhibitory potential of this compound against these enzymes has not been specifically reported. The broader family of thiourea derivatives has been explored for this activity, with some compounds showing promise as inhibitors. The mechanism for related inhibitors often involves interference with the ATP-binding site of the GyrB/ParE subunits of the enzymes. Lacking specific studies, the capacity of this compound to act as an inhibitor of DNA gyrase or Topo IV is currently unknown.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for both anticancer and antimicrobial drugs. There is currently no specific published research detailing the inhibitory activity of this compound against DHFR. While a vast number of compounds, including various heterocyclic structures, have been investigated as DHFR inhibitors, the potential of this specific acetyl-ethoxyphenyl-thiourea derivative has not been characterized.

The enzyme 15-lipoxygenase (15-LOX) is involved in inflammatory processes through its role in the metabolism of polyunsaturated fatty acids. As such, inhibitors of 15-LOX are of interest for developing anti-inflammatory therapies. A review of the scientific literature reveals no specific studies on the inhibition of 15-LOX by this compound. Research into 15-LOX inhibitors has encompassed a wide variety of chemical scaffolds, including some carbothioamides and thiourea derivatives, but specific data for the target compound, such as IC50 values or mechanistic details, remains unavailable.

Antimicrobial Activity

Antifungal ActivityThere is no published research on the antifungal properties of this compound.researchgate.netnih.govrsc.org

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular biological activities of the compound This compound for the outlined topics.

The requested article structure is as follows:

Anticancer Activity: Molecular Mechanisms and Targets

Inhibition of Specific Molecular Pathways (e.g., Angiogenesis, Cell Signaling Pathways)

While the broader class of thiourea derivatives has been investigated for these biological activities nih.govmdpi.comjst.go.jpresearchgate.netanalis.com.mynih.gov, no research data, detailed findings, or data tables could be found for the specific compound This compound . The available information is limited to its existence as a chemical entity, but its biological properties within the specified contexts have not been documented in the accessible scientific domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection. Further experimental research would be required to determine the antimycobacterial, antileishmanial, antioxidant, and anticancer activities of this compound.

Interaction with Key Biological Targets and Receptors (e.g., K-Ras, HER-2)

While direct interaction studies of this compound with K-Ras and HER-2 are not prominently documented, the thiourea scaffold is a recognized pharmacophore in the design of kinase inhibitors, including those targeting the HER (Human Epidermal Growth Factor Receptor) family.

HER-2 Interaction: Overexpression of HER-2, a receptor tyrosine kinase, is a key driver in certain types of cancer. Thiourea derivatives have been investigated as potential HER-2 inhibitors. For instance, novel N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have shown significant inhibitory activity against both EGFR and HER-2 kinases. researchgate.net One such derivative demonstrated potent inhibition with IC₅₀ values of 0.08 µM for EGFR and 0.35 µM for HER-2. researchgate.net The design strategy for these molecules often involves creating a structure that can fit into the ATP-binding site of the kinase domain, with the thiourea moiety forming crucial hydrogen bonds. biointerfaceresearch.com Molecular hybridization, which combines the thiourea pharmacophore with fragments of other known inhibitors, has been employed to create potent VEGFR-2 and HER-2 inhibitors. biointerfaceresearch.com

K-Ras Interaction: The Kirsten RAt Sarcoma (K-Ras) protein is a small GTPase that acts as a molecular switch in cell signaling pathways. cytoskeleton.com Mutations in K-Ras are prevalent in many cancers, making it a critical therapeutic target. cytoskeleton.com Although targeting K-Ras directly has been challenging, some thiourea derivatives have shown promise. For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective in reducing the proliferation of the A549 lung cancer cell line, which harbors a K-Ras mutation, with an IC₅₀ value of 0.2 µM. biointerfaceresearch.com This highlights the potential of the diarylthiourea scaffold to interact with and inhibit the function of mutant K-Ras proteins. biointerfaceresearch.com

Table 1: Inhibitory Activity of Representative Thiourea Derivatives Against EGFR and HER-2 This table presents data for structurally related thiourea compounds to illustrate the potential activity of the chemical class.

| Compound Name | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| N-benzyl-N-(2-hydroxy-5-nitrobenzyl)-N'-phenylthiourea (Compound 7b) | EGFR | 0.08 | researchgate.net |

| N-benzyl-N-(2-hydroxy-5-nitrobenzyl)-N'-phenylthiourea (Compound 7b) | HER-2 | 0.35 | researchgate.net |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras (A549 cell line) | 0.2 | biointerfaceresearch.com |

DNA Binding and Topoisomerase Inhibition

The ability of a compound to interact with DNA and inhibit enzymes that regulate DNA topology, such as topoisomerases, is a cornerstone of many anticancer therapies. Thiourea derivatives have demonstrated notable activity in this area.

DNA Binding: The interaction of thioureas with DNA can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. nih.gov Studies on bis-acyl-thiourea derivatives have confirmed their ability to bind to DNA, with binding constants (Kb) indicating a strong interaction. nih.gov The mode of interaction is often found to be intercalative, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.

Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve topological problems in DNA during cellular processes. core.ac.uk Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death. Thiourea derivatives, particularly when complexed with transition metals like palladium(II) and nickel(II), have been shown to be effective inhibitors of topoisomerase I and II. core.ac.ukresearchgate.net The coordination of the thiourea ligand to the metal center appears crucial for this activity, enhancing the compound's ability to interfere with the enzyme's function of cleaving and religating the DNA backbone. core.ac.uk Some 4-piperazinylquinoline thiourea hybrids have also been identified as inhibitors of human DNA topoisomerase. biointerfaceresearch.com

Multi-Targeted Action for Overcoming Resistance

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Compounds that can either inhibit these pumps or act on multiple cellular targets simultaneously are of great therapeutic interest. The thiourea scaffold is a promising platform for developing such multi-target agents. biointerfaceresearch.com

Molecular hybridization is a key strategy, combining the thiourea moiety with other pharmacophores to create a single molecule that can engage multiple targets. biointerfaceresearch.com This approach can enhance selectivity, reduce side effects, and minimize the development of resistance. biointerfaceresearch.com For example, thiourea derivatives have been designed to modulate the function of P-gp, thereby reversing MDR. researchgate.netnih.gov By inhibiting the efflux pump, these compounds increase the intracellular concentration of co-administered chemotherapeutic drugs, restoring their efficacy in resistant cancer cells. nih.gov

Other Biological Activities with Mechanistic Focus

Beyond anticancer applications, the N-acyl-N'-aryl thiourea scaffold exhibits a range of other biological effects, including plant growth regulation and herbicidal activity.

Cytokinin-like Activity (e.g., Induction of Betacyanin Synthesis, Radish Cotyledon Enlargement)

Cytokinins are a class of plant hormones that promote cell division and influence various developmental processes. Certain phenylurea and thiourea derivatives exhibit cytokinin-like activity. This activity is often evaluated using specific bioassays.

Induction of Betacyanin Synthesis: The Amaranthus betacyanin bioassay is a common method for detecting cytokinin activity. cas.cz In this assay, seedlings are incubated in the dark with a precursor (tyrosine), and the addition of a cytokinin-active substance induces the synthesis of the red pigment betacyanin. cas.czresearchgate.net Several bis-arylthiourea and N-substituted-N'-thiazolylurea derivatives have been shown to stimulate betacyanin synthesis, confirming their cytokinin-like properties. researchgate.netresearchgate.net

Radish Cotyledon Enlargement: Another classic bioassay for cytokinins involves measuring the growth of excised radish cotyledons. researchgate.net Cytokinins promote cell enlargement and fresh weight gain in this tissue. nih.gov Thiourea derivatives have been tested in this system and have demonstrated the ability to stimulate radish cotyledon enlargement, further supporting their classification as compounds with cytokinin-like activity. researchgate.net

Herbicidal Activity and Selectivity

The structural similarity of some thiourea derivatives to known herbicides has prompted investigation into their potential for weed control. researchgate.netresearchgate.net

Herbicidal Action: The herbicidal activity of thioureas is typically assessed by measuring the inhibition of root and shoot growth in various plant species. researchgate.net Studies on novel pyrimidine (B1678525) thioureas have shown significant inhibition of root growth in weeds like Digitaria adscendens (large crabgrass) and Brassica napus (rapeseed). researchgate.net

Selectivity: A crucial aspect of a herbicide is its selectivity—the ability to control weeds without harming the desired crop. mdpi.com Herbicidal selectivity of thiourea derivatives is often tested on a monocotyledonous plant (like wheat) and a dicotyledonous plant (like cucumber). researchgate.net Some thiourea compounds have shown substantially higher activity against one plant type over the other. researchgate.net A "Selective Herbicidal Ratio" (SHR) can be calculated to quantify this difference compared to a standard herbicide like Diuron. researchgate.net This selectivity is vital for the practical application of a compound in agriculture.

Table 2: Herbicidal Activity of Representative Thiourea Derivatives This table presents data for related thiourea compounds to illustrate the potential activity of the chemical class against different weed species.

| Compound Class | Test Species | Effect | Concentration | Inhibition Rate | Source |

|---|---|---|---|---|---|

| Pyrimidine Thiourea (4d) | Brassica napus | Root Growth Inhibition | 100 mg L⁻¹ | 81.5% | researchgate.net |

| Pyrimidine Thiourea (4f) | Digitaria adscendens | Root Growth Inhibition | 100 mg L⁻¹ | 81.0% | researchgate.net |

| N-aryl Thioureas | Wheat Seedlings | Herbicidal Activity | Varies | High SHR vs Diuron | researchgate.net |

| N-aryl Thioureas | Cucumber Seedlings | Herbicidal Activity | Varies | Low SHR vs Diuron | researchgate.net |

Vi. Structure Activity Relationship Sar and Molecular Design Principles

Influence of Structural Modifications on Biological Activity and Potency

The electronic nature of substituents on the aryl ring of thiourea (B124793) derivatives plays a pivotal role in modulating their biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's electronic distribution, acidity of the N-H protons, and binding affinity to target proteins. biointerfaceresearch.comnih.gov

Generally, the presence of electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), on the phenyl ring enhances the biological activity of thiourea derivatives. biointerfaceresearch.comnih.gov These groups increase the acidity of the thiourea N-H protons, facilitating stronger hydrogen bond interactions with biological acceptors. biointerfaceresearch.com For instance, studies have shown that substituting the phenyl ring with EWGs like chlorine can increase antibacterial activity, particularly when placed at the meta- and para-positions. nih.gov The increased number of chlorine atoms can further enhance antiproliferative activity by deactivating the ring, which is stabilized by the thiourea structure. analis.com.my

| Substituent Type | Example Group(s) | General Effect on Aromatic Ring | Impact on Thiourea N-H Acidity | Typical Influence on Biological Activity |

| Electron-Withdrawing (EWG) | -NO₂, -CF₃, -Cl | Deactivates ring (reduces electron density) | Increases | Generally enhances activity (e.g., anticancer, antibacterial) biointerfaceresearch.comnih.gov |

| Electron-Donating (EDG) | -OCH₃, -OC₂H₅, -CH₃ | Activates ring (increases electron density) | Decreases | Variable; can increase activity in specific contexts analis.com.my |

The size and shape of substituents on the thiourea framework are critical factors that affect how the molecule interacts with the binding site of a target protein. nih.gov The introduction of bulky groups can have dual effects: it can either promote activity by increasing lipophilicity and facilitating hydrophobic interactions or hinder it due to steric clashes with the target. analis.com.mynih.govmdpi.com

For instance, research on podophyllotoxin-thiourea derivatives revealed that the introduction of bulky groups at the C-4 position significantly aided antitumor activity. analis.com.my Similarly, in a series of antileishmanial thioureas, incorporating a bulky, hydrophobic benzhydryl group with piperazine (B1678402) led to compounds with increased lipophilicity and potency. mdpi.com However, in other cases, a bulky substituent on the phenyl ring has been shown to result in no cytotoxic activity, likely due to steric hindrance that prevents optimal binding. analis.com.my The size and shape of a compound can affect its orientation within a binding site for maximum interaction. nih.gov Molar refractivity, which is a measure of both volume and polarizability, indicates that less bulky compounds may fit more easily into certain protein binding sites. nih.gov

| Substituent Size | Potential Positive Impact | Potential Negative Impact | Example from Research |

| Bulky | Increased lipophilicity, enhanced hydrophobic interactions. analis.com.mymdpi.com | Steric hindrance at the binding site. analis.com.mynih.gov | Introduction of a benzhydryl group increased antileishmanial activity. mdpi.com |

| Small | Allows for better fit into constrained binding pockets. | May lack sufficient interactions to anchor the molecule firmly. | A small methoxy (B1213986) group was found to be significant for anticancer activity in one series. analis.com.my |

The incorporation of halogen atoms (F, Cl, Br, I) into the structure of thiourea derivatives is a common strategy in medicinal chemistry to enhance biological activity. researchgate.nettandfonline.com Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. researchgate.netjst.go.jp

Studies have consistently shown that halogenated thioureas exhibit potent biological activities, including antimicrobial and anticancer effects. jst.go.jpnih.gov For example, thiourea derivatives with electron-withdrawing halogens like fluorine and chlorine have displayed strong antibacterial potency. jst.go.jp Specifically, the presence of a 3-chloro-4-fluorophenyl moiety resulted in high activity against Gram-positive cocci. jst.go.jp In another study, bis(acylthiourea) derivatives bearing chlorine or bromine at the ortho position of the phenyl ring showed excellent activity against both E. coli and S. aureus. tandfonline.com The position of the halogen is crucial; for instance, 3,4-dichloro substitution on the phenyl ring of a thiourea derivative led to high cytotoxicity against colon cancer cell lines. nih.gov The inhibition activity often increases as the electronegativity of the incorporated halogen decreases. researchgate.net

Increased lipophilicity, conferred by moieties like the ethoxy group, can lead to better disruption of bacterial membranes or stronger hydrophobic interactions with the active sites of target enzymes. nih.govnih.gov Many biologically active thiourea derivatives incorporate lipophilic groups to enhance their bioactivity. biointerfaceresearch.com For example, the incorporation of an n-heptane aliphatic substituent was shown to enhance anticancer activity due to increased lipophilic and pharmacokinetic properties. analis.com.my Docking studies have revealed that lipophilic portions of a molecule, such as an adamantylamide moiety, can fill lipophilic clefts in proximity to the active site of an enzyme, thereby increasing potency. nih.gov Therefore, the 4-ethoxyphenyl group likely contributes to the biological activity of the title compound by promoting favorable interactions with hydrophobic regions of its biological target. mdpi.com

The three-dimensional conformation of thiourea derivatives is a key determinant of their biological activity. conicet.gov.ar The ability of these molecules to adopt specific spatial arrangements allows them to fit into the binding sites of proteins and other biological targets. The conformation is largely dictated by the nature of the substituents and the potential for intramolecular hydrogen bonding. conicet.gov.arrsc.org

In many 1-(acyl/aroyl)-3-(substituted)thioureas, a strong intramolecular hydrogen bond forms between one of the thiourea N-H protons and the carbonyl oxygen of the acetyl group. conicet.gov.arrsc.org This interaction creates a pseudo-six-membered ring, which imparts a degree of planarity and rigidity to the molecule. rsc.org This defined conformation is crucial for the molecule's ability to interact effectively with its target, influencing everything from complexation and cyclization reactions to drug-receptor binding. conicet.gov.ar The specific conformation affects the orientation of the hydrogen bond donors and acceptors, which are essential for anchoring the molecule within the target's active site. acs.org Studies using techniques like X-ray crystallography and computational modeling help to elucidate these conformational preferences and understand how they relate to biological function. conicet.gov.arrsc.org

Significance of the Thiourea Pharmacophore

The thiourea core, characterized by the -HN-C(=S)-NH- functional group, is considered a "privileged structure" or a key pharmacophore in medicinal chemistry. analis.com.mynih.gov Its importance stems from its unique electronic and structural properties, which enable it to engage in multiple, crucial interactions with biological targets. biointerfaceresearch.comnih.gov This moiety is a common framework in a wide variety of drugs with therapeutic properties including anticancer, antiviral, and antimicrobial effects. nih.govresearchgate.net

The key features of the thiourea pharmacophore that contribute to its biological significance are:

Hydrogen Bonding Capability : The two N-H groups act as hydrogen bond donors, while the sulfur atom of the C=S group acts as a weak hydrogen bond acceptor. This dual functionality allows the thiourea moiety to form a stable hydrogen bond network with recognition elements on proteins, enzymes, and receptors, which is a key element for stabilizing ligand-receptor interactions. analis.com.mynih.gov

Binding Versatility : The sulfur- and nitrogen-containing core can form both donor and acceptor hydrogen bonds, promoting interactions with a wide variety of enzymes. biointerfaceresearch.com The thione group (C=S) and the amino groups (NH) can be easily protonated under acidic conditions, allowing them to interact with negatively charged residues like carboxyl and phosphate (B84403) groups on the surface of biological targets. analis.com.mynih.gov

Structural Scaffold : The thiourea unit serves as a versatile scaffold to which various substituents can be attached. By modifying the groups attached to the nitrogen atoms, chemists can fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its activity, selectivity, and pharmacokinetic profile. analis.com.mybiointerfaceresearch.com

The combination of these features makes the thiourea moiety a powerful tool in the design of new therapeutic agents, capable of interacting with a broad range of biological systems to elicit a desired pharmacological response. biointerfaceresearch.comresearchgate.netmdpi.com

Role of C=S and N-H Functional Groups in Ligand-Protein Binding

The thiourea core, characterized by the thioamide functional group (-NH-C(=S)-NH-), is a critical pharmacophore that governs the biological activity of compounds like 3-acetyl-1-(4-ethoxyphenyl)thiourea. analis.com.my This moiety's ability to form specific and strong interactions with protein receptors is a key determinant of its efficacy.

The C=S (thiocarbonyl) and N-H (amide) groups are central to ligand-protein binding. analis.com.my The N-H groups function as hydrogen bond donors, while the sulfur atom of the C=S group acts as a weak hydrogen bond acceptor. analis.com.my This dual capability allows the thiourea backbone to establish multiple hydrogen bonds with amino acid residues in the binding pocket of a target enzyme or receptor. umn.edu These interactions are crucial for the stability of the ligand-receptor complex, which can lead to the inhibition of enzymatic activity. analis.com.myconicet.gov.ar In many acylthiourea derivatives, an intramolecular hydrogen bond forms between the N-H of the thioamide and the oxygen of the carbonyl group (C=O), which influences the molecule's conformation and can result in a planar structure that is favorable for binding. conicet.gov.arunlp.edu.ar The specific geometry and electronic nature of the thiourea group make it a versatile scaffold for engaging with a variety of biological systems. analis.com.my

Hydrogen Bonding Potential (Donor and Acceptor Capabilities)

The capacity of this compound to form hydrogen bonds is a primary driver of its biological interactions. biointerfaceresearch.com The molecule possesses distinct sites that can either donate or accept hydrogen atoms, enabling it to anchor effectively within a protein's active site. analis.com.my This network of hydrogen bonds is a cornerstone of its molecular recognition capabilities. conicet.gov.arbiointerfaceresearch.com

The key hydrogen bonding sites within the molecule are:

Hydrogen Bond Donors : The two N-H groups of the thiourea moiety are potent hydrogen bond donors. analis.com.my

Hydrogen Bond Acceptors : The sulfur atom of the thiocarbonyl (C=S) group, the oxygen atom of the acetyl (C=O) group, and the oxygen atom of the ethoxy (–O–CH₂CH₃) group all serve as hydrogen bond acceptors. analis.com.myconicet.gov.ar

The presence of both donor and acceptor sites within a single molecule enhances its binding affinity for protein targets. analis.com.my The ability to form multiple, simultaneous hydrogen bonds contributes to a highly stable ligand-protein complex. umn.edu

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Atom | Capability | Reference |

|---|---|---|---|

| Thioamide | N-H (proximal to acetyl) | Donor | analis.com.my |

| Thioamide | N-H (proximal to phenyl) | Donor | analis.com.my |

| Thiocarbonyl | S | Acceptor | analis.com.myconicet.gov.ar |

| Acetyl | O | Acceptor | conicet.gov.ar |

| Ethoxy | O | Acceptor | N/A |

Contribution of Pi-Electron Clouds and Nitrogen Lone Pairs to Biological Activities

Beyond hydrogen bonding, the electronic characteristics of this compound, specifically its pi-electron systems and nitrogen lone pairs, play a significant role in its biological activity. The molecule contains two main regions with delocalized pi-electrons: the 4-ethoxyphenyl ring and the acetyl-thiourea backbone.

The planar aryl ring, with its delocalized π-electrons, can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. biointerfaceresearch.com These hydrophobic interactions are crucial for the proper orientation and anchoring of the ligand. biointerfaceresearch.com The electron-rich nature of the thiourea moiety also allows it to bind effectively with various enzymes and receptors. analis.com.my

Rational Design Strategies for Optimizing Bioactivity

The development of more potent and selective analogs of this compound relies on rational design strategies. These approaches leverage an understanding of its SAR to make targeted chemical changes, guided by computational methods, to improve its therapeutic profile.

Molecular Modifications to Enhance Selectivity and Bioactivity

Molecular modification is a key strategy in medicinal chemistry to enhance a compound's potency, selectivity, and pharmacokinetic properties. biomedres.us For this compound, modifications can be systematically introduced at several positions to probe their effect on biological activity.

Substitution on the Phenyl Ring : The 4-ethoxyphenyl group can be modified by introducing different substituents. Adding electron-withdrawing groups (e.g., halogens like -Cl, -F, or a nitro group -NO₂) or electron-donating groups (e.g., methoxy -OCH₃, alkyl groups) can alter the electronic properties and lipophilicity of the molecule. analis.com.myresearchgate.net For instance, the introduction of fluorine atoms can sometimes enhance binding affinity. unlp.edu.ar

Modification of the Acetyl Group : The acetyl group can be replaced with other acyl or aroyl moieties. Introducing bulkier groups could improve binding by occupying larger hydrophobic pockets in the target protein. biomedres.us For example, replacing the methyl of the acetyl group with a larger alkyl or a different aryl ring could lead to new interactions.

Alteration of the Ethoxy Group : The length and branching of the alkoxy chain can be varied. Increasing the chain length (e.g., to propoxy or butoxy) could enhance lipophilicity, which may affect membrane permeability and binding to hydrophobic targets. analis.com.my

Table 2: Proposed Molecular Modifications and Their Rationale

| Modification Site | Proposed Change | Rationale | Reference |

|---|---|---|---|